molecular formula C5H2ClFIN B1423867 3-Chloro-2-fluoro-4-iodopyridine CAS No. 796851-05-3

3-Chloro-2-fluoro-4-iodopyridine

Cat. No. B1423867
M. Wt: 257.43 g/mol
InChI Key: NPDICENVXROWJV-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-4-iodopyridine is a dihalogenated heterocyclic building block commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry . It has a CAS Number of 796851-05-3 .


Synthesis Analysis

The synthesis of 3-Chloro-2-fluoro-4-iodopyridine can be achieved from 2,3-Dichloropyridine . Another method involves the Suzuki coupling reaction of 3-fluoro-4-iodopyridine with (2-pivaloylaminophenyl)boronic acid, followed by lithiation to yield the trisubstituted pyridine .


Molecular Structure Analysis

The molecular formula of 3-Chloro-2-fluoro-4-iodopyridine is C5H2ClFIN . The InChI code is 1S/C5H2ClFIN/c6-4-3(8)1-2-9-5(4)7/h1-2H .


Physical And Chemical Properties Analysis

3-Chloro-2-fluoro-4-iodopyridine is a solid substance . It has a molecular weight of 257.43 . The storage temperature is between 2-8°C in a dark place under an inert atmosphere .

Scientific Research Applications

Halogen-rich Intermediate for Synthesis

3-Chloro-2-fluoro-4-iodopyridine and similar halopyridine isomers serve as valuable building blocks in medicinal chemistry. They are used for synthesizing a variety of pentasubstituted pyridines, useful for further chemical manipulations (Wu et al., 2022).

Synthesis and Reactivity in Organic Chemistry

This compound is an intermediate in the manufacturing process of certain industrial pesticides. Its reactivity allows for its conversion into various other pyridine derivatives, demonstrating its flexibility in organic synthesis (Schlosser & Bobbio, 2002).

Key Molecule in Synthesis of Fused Polyaromatic Alkaloids

3-Chloro-2-fluoro-4-iodopyridine is used in the metalation of iodopyridines, playing a pivotal role in the synthesis of various polysubstituted pyridines and fused polyaromatic alkaloids, showcasing its versatility in complex organic syntheses (Rocca et al., 1993).

Application in Photoelectron Spectroscopy

This compound, along with other halopyridines, has been studied in ultraviolet photoelectron spectroscopy. Its properties contribute to understanding molecular structures and electron configurations in different halopyridines (Xue et al., 1996).

Role in Synthesizing Heterocyclic Compounds

It is used in synthesizing various heterocyclic compounds, demonstrating its importance in the field of heterocyclic chemistry, which is fundamental in the development of pharmaceuticals (Banks et al., 1977).

Use in Deprotonation Studies

In deprotonation studies, this compound and its derivatives have shown unique reactivity patterns, which are crucial for understanding the chemical behavior of pyridines and developing new pharmaceuticals (Bobbio & Schlosser, 2001).

Safety And Hazards

The safety information indicates that 3-Chloro-2-fluoro-4-iodopyridine is harmful by inhalation, in contact with skin, and if swallowed . It causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

3-Chloro-2-fluoro-4-iodopyridine is a key building block for the synthesis of β-carboline, which finds extensive applications in anti-cancer treatments, neuroenhancement, and neuroprotection . This suggests potential future directions in medicinal chemistry and drug discovery.

properties

IUPAC Name

3-chloro-2-fluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFIN/c6-4-3(8)1-2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDICENVXROWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716566
Record name 3-Chloro-2-fluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoro-4-iodopyridine

CAS RN

796851-05-3
Record name 3-Chloro-2-fluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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